methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
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Overview
Description
Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound Its structure combines elements of thiazolidine and butanoate, with a 3-methoxyphenyl group adding further interest
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via multi-step organic synthesis involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by condensation with a butanoate derivative. Typical reaction conditions include:
Starting Materials: : 3-methoxybenzaldehyde, thiourea, and butanoate derivative.
Reagents: : Condensing agents like acetic anhydride or acid catalysts.
Conditions: : Mild heating, typically at temperatures between 50-70°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, a streamlined process using batch reactors with optimized temperatures and pressures is employed. The use of efficient catalysts and solvent systems is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form corresponding sulfoxides and sulfones, using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions with agents such as sodium borohydride or lithium aluminium hydride can convert the carbonyl group to corresponding alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidine ring, utilizing reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate has a variety of research applications:
Medicinal Chemistry: : It is studied for its potential anti-inflammatory and anticancer properties due to its thiazolidine ring.
Synthetic Organic Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biochemistry: : Research is being conducted on its interactions with various biological macromolecules and enzymes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with thiol groups in proteins and enzymes, influencing their function. The thiazolidine ring can form reversible adducts with cysteine residues, altering enzyme activity. This interaction is pivotal in its potential anti-inflammatory and anticancer mechanisms, as it can modulate signaling pathways involving thiol-disulfide exchange.
Comparison with Similar Compounds
Compared to other thiazolidine derivatives, methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate stands out due to its additional functional groups that enhance its reactivity and potential biological activity.
Similar Compounds:
Thiazolidine-2,4-dione: : Known for its antidiabetic properties.
5-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone: : Similar in structure but without the butanoate moiety.
Properties
IUPAC Name |
methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-20-12-6-3-5-11(9-12)10-13-15(19)17(16(22)23-13)8-4-7-14(18)21-2/h3,5-6,9-10H,4,7-8H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKGWHFLQPAGB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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